N-(4-acetamidophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetamidophenyl group with a triazinylthioacetamide moiety, making it of interest for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves multiple steps:
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Formation of the Acetamidophenyl Intermediate: : This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol. The reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.
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Synthesis of the Triazinyl Intermediate: : The triazinyl moiety is synthesized by reacting 6-methyl-1,2,4-triazin-5-one with a suitable thiol reagent under controlled conditions to form the 3-thio derivative.
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Coupling Reaction: : The final step involves coupling the acetamidophenyl intermediate with the triazinyl intermediate. This is typically achieved through a nucleophilic substitution reaction, where the thiol group of the triazinyl intermediate reacts with the acetamidophenyl intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazinylthioacetamide moiety. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamidophenyl group. Halogenating agents or nucleophiles like amines can be used in these reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetamidophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Its structure suggests it could bind to proteins or nucleic acids, making it a candidate for drug design and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It could be explored for its activity against certain diseases, particularly if it shows specificity for molecular targets involved in disease pathways.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-acetamidophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide: shares similarities with other acetamidophenyl and triazinyl compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-8-13(22)17-14(19-18-8)23-7-12(21)16-11-5-3-10(4-6-11)15-9(2)20/h3-6H,7H2,1-2H3,(H,15,20)(H,16,21)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVGPWQYHZGGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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